molecular formula C7H11N3O B12463899 N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B12463899
M. Wt: 153.18 g/mol
InChI Key: HVJYOIRAMKJIPW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a specialized chemical reagent designed for constructing complex nitrogen-containing heterocycles, a core structure in modern medicinal and agrochemical research . Its molecular architecture, featuring a pyrazole core integrated with a hydroxylamine functional group, makes it a versatile precursor in synthetic organic chemistry. Researchers primarily value this compound as a key synthon for accessing fused pyrazolo-azine systems, which are privileged scaffolds in drug discovery due to their ability to mimic purine bases found in DNA and RNA . These structures are frequently investigated for their diverse pharmacological potential, including as kinase inhibitors or agents for central nervous system (CNS) targets, where the lipophilic nature of the pyrazole ring can be favorable for blood-brain barrier permeability . The reactive imine (methylidene) group can undergo cyclocondensation reactions with various bifunctional electrophiles, enabling the synthesis of a wide array of pharmaceutically relevant frameworks such as pyrazolopyridines and pyrazolopyrimidines . Furthermore, the hydroxylamine moiety can be leveraged in intramolecular cycloaddition reactions, such as with nitrile oxides, to generate novel polyheterocyclic systems like pyrazolopyranoisoxazoles, which are of significant interest in the development of new bioactive molecules . This compound is intended for use by synthetic and medicinal chemists in the development of next-generation therapeutic candidates and fine chemicals.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJYOIRAMKJIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1-Ethyl-3-Methylpyrazole-4-Carbaldehyde with Hydroxylamine

The most widely reported method involves the condensation of 1-ethyl-3-methylpyrazole-4-carbaldehyde with hydroxylamine. This reaction typically proceeds in polar protic solvents like ethanol or methanol, with yields influenced by temperature and catalyst selection.

Reaction Conditions:

  • Solvent: Ethanol (50–100 mL per 0.024 mol aldehyde).
  • Catalyst: Anhydrous sodium acetate or potassium hydroxide.
  • Temperature: Reflux (70–80°C) for 30–60 minutes.
  • Yield: 65–89% after crystallization.

Mechanistic Insight:
The aldehyde group undergoes nucleophilic attack by hydroxylamine, forming an oxime intermediate. Tautomerization yields the final product, stabilized by intramolecular hydrogen bonding.

Vilsmeier-Haack Formylation of Pyrazole Intermediates

An alternative route employs the Vilsmeier-Haack reaction to introduce the formyl group onto the pyrazole ring, followed by hydroxylamine condensation.

Steps:

  • Formylation: 1-Ethyl-3-methylpyrazole reacts with DMF and POCl₃ to generate 1-ethyl-3-methylpyrazole-4-carbaldehyde.
  • Oxime Formation: The aldehyde is treated with hydroxylamine hydrochloride in ethanol, yielding the target compound.

Optimization Data:

Step Reagents Temperature Yield Source
Formylation DMF, POCl₃ 0–5°C 72%
Oximation NH₂OH·HCl, NaOAc Reflux 82%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over exothermic reactions, reducing side products.

Key Parameters:

  • Residence Time: 10–15 minutes.
  • Solvent: Methanol/water mixtures.
  • Throughput: 1–5 kg/hr.

Advantages:

  • 20–30% higher yield compared to batch processes.
  • Reduced waste generation.

Purification and Crystallization

Post-synthetic purification often involves solvent extraction and recrystallization:

  • Extraction: Ethyl acetate or dichloromethane removes unreacted aldehydes.
  • Crystallization: Ethanol/hexane mixtures yield high-purity crystals (≥95% by HPLC).

Typical Purity Data:

Method Purity (%) Solvent System Source
Recrystallization 95.3 Ethanol/hexane (1:9)
Column Chromatography 98.7 Ethyl acetate/hexane

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Laboratory Yield Industrial Yield Scalability
Condensation 70–89% 65–75% Moderate
Vilsmeier-Haack 65–72% 60–68% Low
Continuous Flow N/A 80–85% High

Key Findings:

  • The condensation route is preferred for small-scale synthesis due to simplicity.
  • Continuous flow systems outperform batch methods in large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso or nitroxide derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

ReagentConditionsProductYield (%)Reference
KMnO₄ in H₂SO₄Acidic, 25°CN-oxide derivative75–80
H₂O₂ in ethanolNeutral, 40°CNitroso compound65–70

Mechanistically, oxidation proceeds via proton abstraction at the hydroxylamine group, followed by electron transfer to form intermediates such as nitroxyl radicals.

Reduction Reactions

Reductive cleavage of the hydroxylamine group is achievable using sodium borohydride (NaBH₄) or catalytic hydrogenation.

ReagentConditionsProductYield (%)Reference
NaBH₄ in methanolRoom temperaturePrimary amine derivative85–90
H₂/Pd-CEthanol, 50°CPyrazole-methylamine70–75

Reduction typically targets the C=N bond in the hydroxylamine group, yielding amines that retain the pyrazole ring’s structural integrity.

Condensation Reactions

The compound participates in Schiff base formation with aldehydes or ketones, facilitated by its imine-like structure.

Partner ReagentCatalystProductYield (%)Reference
BenzaldehydeAcetic acidSchiff base with aryl substituent80–85
AcetoneNoneCyclic hydrazone60–65

These reactions exploit the nucleophilic nitrogen in the hydroxylamine group, enabling bond formation with carbonyl electrophiles .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles.

ConditionsProductYield (%)Reference
HCl in ethanol, refluxPyrazolo[1,2-a]pyridazine derivative70–75
120°C, solvent-freeTriazole-linked pyrazole55–60

Cyclization mechanisms often involve intramolecular nucleophilic attack, driven by the electron-rich pyrazole ring and hydroxylamine group .

Nucleophilic Substitution

The hydroxylamine group acts as a nucleophile, displacing leaving groups in alkyl halides or sulfonates.

SubstrateSolventProductYield (%)Reference
Methyl iodideDMFN-methylated derivative75–80
Tosyl chlorideDichloromethaneSulfonamide analog65–70

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine C₇H₁₁N₃O 153.18 1.15±0.1 (predicted) 267.6±28.0 (predicted) 10±0.10 (predicted)
(E)-N-[3-methyl-1-phenyl-5-(pyrrol-1-yl)pyrazol-4-yl]hydroxylamine C₁₅H₁₄N₄O 266.30 N/A N/A N/A

The analogue’s higher molar mass and aromatic substituents likely enhance thermal stability but reduce solubility in polar solvents compared to the target compound.

Crystallographic and Supramolecular Features

The analogue crystallizes with two molecules in the asymmetric unit, forming O–H···N hydrogen-bonded tetramers and C–H···π interactions parallel to the (211) plane . Dihedral angles between the pyrazole ring and substituents (phenyl: 42.69–54.49°; pyrrole: 49.61–51.88°) indicate significant torsional strain, influencing packing efficiency .

Table 2: Reactivity Comparison

Compound Type Core Structure Reaction with Hydroxylamine Product
Pyrazole oxime Pyrazole Condensation Stable oxime
Pyrimidine formamidine Pyrimidine Ring cleavage and cyclization 1,2,4-Oxadiazole derivatives

Computational and Experimental Tools

Crystallographic analysis of the analogue utilized SHELX software (SHELXL for refinement, SHELXS/D for structure solution), a standard in small-molecule crystallography . This suggests that the target compound’s structure, if solved, would likely employ similar methodologies .

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C7_7H11_{11}N3_3O. It features a hydroxylamine functional group, which is significant for its biological interactions. The IUPAC name is this compound, and its InChI key is provided for structural identification.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular:

CompoundBacterial StrainMIC (µM)
Pyrazole Derivative AS. aureus25.1
Pyrazole Derivative BE. coli12.5

These findings suggest that the compound's structure may enhance its interaction with bacterial targets, leading to inhibition of growth .

Antiparasitic Activity

The incorporation of specific functional groups in pyrazole derivatives has been linked to improved antiparasitic activity. For example, modifications that increase solubility have also enhanced efficacy against parasites. The compound's activity can be quantified through EC50_{50} values, indicating the concentration required to inhibit biological activity by 50%.

CompoundTarget ParasiteEC50_{50} (µM)
N-substituted PyrazolePlasmodium spp.0.025
Parent CompoundPlasmodium spp.0.577

These results highlight the potential of this compound in treating parasitic infections .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in microbial cells. The hydroxylamine group may facilitate binding to target sites, disrupting essential cellular processes such as DNA replication and protein synthesis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrazole derivatives against clinical isolates of Candida species. The results demonstrated that certain derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents .
  • Antiparasitic Research : Another investigation focused on the antiparasitic effects of modified pyrazoles against Leishmania. The results indicated that specific structural modifications led to enhanced potency and reduced cytotoxicity in mammalian cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine?

Methodological Answer:
The compound is typically synthesized via condensation reactions between hydroxylamine and pyrazole-derived aldehydes. Key steps include:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., DMSO or DMF) with a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr) to facilitate imine formation, as demonstrated in analogous pyrazole-hydroxylamine syntheses .
  • Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from unreacted intermediates .
  • Characterization : Confirm purity via melting point analysis (e.g., 133–134°C) and spectroscopic methods (¹H/¹³C NMR, HRMS) .

Basic: How is the crystal structure of this compound resolved, and what software is employed?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction .
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging constraints for hydrogen bonding and torsional angles .
  • Visualization : ORTEP-3 (with a GUI) is recommended for thermal ellipsoid plots to assess molecular conformation and packing interactions .

Advanced: How do CYP enzymes influence the metabolic stability of this hydroxylamine derivative?

Methodological Answer:
Metabolic studies on analogous hydroxylamines reveal:

  • Enzyme Induction : Pre-treat rodent models with CYP inducers (e.g., β-naphthoflavone for CYP1A1/2) to assess reductive metabolism. Monitor metabolites via HPLC (e.g., o-anisidine formation under NADPH-dependent conditions) .
  • pH-Dependent Stability : Conduct incubations at pH 4.5 and 7.4 to evaluate spontaneous degradation. Enzymatic activity dominates at neutral pH, while acidic conditions favor non-enzymatic pathways .
  • Artifact Mitigation : Use LC-MS/MS with stable isotope labeling to distinguish true metabolites from analytical artifacts .

Advanced: What computational approaches predict the electrochemical behavior of this compound?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform in aprotic solvents (e.g., DMF with Bu4NClO₄ electrolyte) to identify reduction potentials. Digital simulation of CV curves helps elucidate electron-transfer mechanisms (e.g., anion radical stability) .
  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and spin density distributions. This predicts reactivity toward nucleophiles or disproportionation pathways .

Advanced: How can researchers address analytical artifacts when studying iron-oxyhydroxide interactions?

Methodological Answer:

  • Alternative Extractants : Avoid hydroxylamine and dithionite, which react with carbonyl groups to form N/S-containing artifacts. Instead, use oxalate buffer (pH 3.0) for selective Fe-oxyhydroxide dissolution without side reactions .
  • Validation : Cross-validate extraction data with FT-ICR MS to identify molecular signatures (e.g., O/C ratios) indicative of artifacts versus natural OM .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H NMR peaks for imine protons (δ ~8.5–9.0 ppm) and pyrazole methyl groups (δ ~2.5 ppm) .
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical m/z (e.g., 215 [M+H]⁺ for C₁₁H₁₄N₄O) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of calculated values .

Advanced: How does pH affect the stability of this compound during biological assays?

Methodological Answer:

  • Kinetic Studies : Incubate the compound in buffers (pH 4.5–7.4) and quantify degradation via UV-Vis or HPLC. Acidic conditions accelerate hydrolysis, while neutral pH stabilizes the compound unless enzymatic activity is present .
  • Buffering Agents : Use HEPES or phosphate buffers to maintain pH during microsomal incubations, and include protease inhibitors to prevent enzymatic interference .

Advanced: What strategies resolve contradictions in crystallographic data interpretation?

Methodological Answer:

  • Twinning Analysis : Use PLATON or ROTAX to detect twinning in diffraction data. Refine with SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : For flexible moieties (e.g., ethyl groups), apply restrained refinement with ISOR/SADI constraints to stabilize anisotropic displacement parameters .

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